molecular formula C21H21OPS B14593714 Phosphine oxide, diphenyl[1-(phenylthio)propyl]- CAS No. 61173-97-5

Phosphine oxide, diphenyl[1-(phenylthio)propyl]-

Cat. No.: B14593714
CAS No.: 61173-97-5
M. Wt: 352.4 g/mol
InChI Key: SUWMRUMSPBLYSP-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a phenylthio propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, diphenyl[1-(phenylthio)propyl]- typically involves the reaction of phosphonic esters with Grignard reagents, followed by acid workup. For example, diethylphosphite can react with phenylmagnesium bromide to form the desired phosphine oxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl[1-(phenylthio)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis and material science.

Scientific Research Applications

Phosphine oxide, diphenyl[1-(phenylthio)propyl]- has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis and in the synthesis of organophosphorus compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is employed in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of phosphine oxide, diphenyl[1-(phenylthio)propyl]- involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the phenylthio propyl substituent can engage in hydrophobic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, diphenyl[1-(phenylthio)propyl]- is unique due to the presence of the phenylthio propyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules.

Properties

CAS No.

61173-97-5

Molecular Formula

C21H21OPS

Molecular Weight

352.4 g/mol

IUPAC Name

[phenyl(1-phenylsulfanylpropyl)phosphoryl]benzene

InChI

InChI=1S/C21H21OPS/c1-2-21(24-20-16-10-5-11-17-20)23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,2H2,1H3

InChI Key

SUWMRUMSPBLYSP-UHFFFAOYSA-N

Canonical SMILES

CCC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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